(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,4R)-4-(1-benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-14(17)12-6-9(7-15-12)5-10-8-18-13-4-2-1-3-11(10)13/h1-4,8-9,12,15H,5-7H2,(H,16,17)/t9-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNDLSVXEAOAIQ-SKDRFNHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CSC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376065 | |
| Record name | (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049753-14-1 | |
| Record name | (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrrolidine Ring Formation and Protection
A common approach to pyrrolidine derivatives involves the use of protected amino acid intermediates such as N-tert-butoxycarbonyl (Boc) or acetyl-protected pyrrolidines. For example, the preparation of various pyrrolidine-2-carboxylic acid derivatives involves:
- Starting from chiral amino acid derivatives or chiral building blocks like Garner’s aldehyde.
- Employing strong bases such as lithium diisopropylamide (LDA) at low temperatures (-78°C) for enolate formation.
- Subsequent reaction with electrophiles such as formic acetic anhydride to introduce functional groups.
- Deprotection steps using trifluoroacetic acid (TFA) for removal of Boc groups to yield free amines or acids.
This method has been exemplified in the synthesis of related pyrrolidine derivatives, where the reaction mixture is carefully temperature-controlled and quenched with acetic acid and water, followed by extraction and purification steps to isolate the intermediate pyrrolidine compounds.
Introduction of the Benzo[b]thiophen-3-ylmethyl Group
The benzo[b]thiophen-3-ylmethyl substituent is typically introduced via nucleophilic substitution or coupling reactions:
- Starting from benzo[b]thiophene or its derivatives, the 3-position is functionalized to a suitable leaving group or reactive intermediate.
- The pyrrolidine intermediate bearing a reactive site at the 4-position (such as a halide or protected amine) is then coupled with the benzo[b]thiophen-3-ylmethyl moiety.
- Palladium-catalyzed cross-coupling reactions (e.g., Pd2(dba)3 with racemic-BINAP ligand) under reflux conditions in toluene have been used to couple amino-protected pyrrolidine derivatives with heteroaryl chlorides, yielding the coupled products in moderate yields (~40%).
Final Deprotection and Purification
- After coupling, the protecting groups (e.g., Boc) are removed using acidic conditions (TFA).
- The crude product is purified by chromatographic methods such as column chromatography or preparative HPLC.
- The final product may be isolated as the free acid or as a hydrochloride salt to improve stability and handling.
Representative Experimental Procedure
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | LDA (3.0 g, 28 mmol), THF, -78°C | Formation of enolate from protected pyrrolidine precursor | Controlled temperature critical |
| 2 | Formic acetic anhydride (2M in THF), dropwise addition at -70°C | Electrophilic acylation | Stirred 4 hours at -78°C |
| 3 | Quench with acetic acid and water, extract with ethyl acetate | Work-up to isolate intermediate | Light yellow oil obtained |
| 4 | TFA in methylene chloride, 25°C, 4 hours | Deprotection of Boc groups | Purified by column chromatography |
| 5 | Pd2(dba)3 (5 mol%), racemic-BINAP (10 mol%), sodium t-butoxide, toluene, reflux | Coupling with 1-chloroisoquinoline analog or benzo[b]thiophen-3-ylmethyl halide | 40% yield reported for similar coupling |
| 6 | Purification by preparative HPLC | Isolation of final product as TFA salt or hydrochloride salt | Final product with defined stereochemistry |
Data Table: Key Parameters in Preparation
| Parameter | Value/Condition | Notes |
|---|---|---|
| Base | Lithium diisopropylamide (LDA) | Used for enolate formation at -78°C |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, low temperature compatible |
| Electrophile | Formic acetic anhydride (2M in THF) | Added dropwise, temperature controlled |
| Deprotection agent | Trifluoroacetic acid (TFA) | Room temperature, 4 hours |
| Catalyst for coupling | Pd2(dba)3 with racemic-BINAP | 5-10 mol% loading |
| Coupling base | Sodium t-butoxide | Strong base for C-N bond formation |
| Purification | Column chromatography, Prep HPLC | Ensures stereochemical purity |
Research Findings and Notes
- The stereochemistry at the 2S and 4R positions is preserved through the use of chiral starting materials and stereoselective reaction conditions.
- Palladium-catalyzed cross-coupling methods enable the efficient introduction of the benzo[b]thiophen-3-ylmethyl group, although yields may be moderate and require optimization.
- Protecting group strategies (Boc, acetyl) are essential to control reactivity and facilitate purification steps.
- The final product is often isolated as its hydrochloride salt to enhance stability and solubility for further applications.
- Solubility and storage conditions for intermediates and final products are critical; stock solutions are typically prepared in solvents compatible with the compound’s solubility profile and stored at low temperatures (-20°C to -80°C) to maintain integrity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Overview
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring a pyrrolidine ring and a benzo[b]thiophene moiety, allows it to serve as a versatile building block in organic synthesis, as well as a candidate for biological and medicinal applications. This article explores its applications in chemistry, biology, medicine, and industry, supported by relevant data tables and case studies.
Chemical Applications
Building Block in Organic Synthesis
The compound is utilized as a key intermediate in the synthesis of more complex molecules. Its structure can facilitate the formation of various derivatives through chemical reactions such as oxidation, reduction, and substitution. The following table summarizes the types of reactions it can undergo:
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Hydrogenation or lithium aluminum hydride | Alcohols or amines |
| Substitution | Thionyl chloride | Halogenated derivatives |
Biological Applications
Pharmacological Potential
Research has indicated that (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid may exhibit various pharmacological properties. Its interactions with biological targets such as enzymes and receptors are being investigated for potential therapeutic effects. For instance, preliminary studies suggest its efficacy in modulating inflammatory pathways and inhibiting tumor growth.
Case Study: Antitumor Activity
A study evaluating the antitumor activity of related compounds highlighted the importance of structural features in determining biological efficacy. Compounds similar to (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid were screened against multiple human tumor cell lines. The results demonstrated varying degrees of growth inhibition across different cancer types:
| Cancer Type | Growth Inhibition (%) |
|---|---|
| Leukemia | 23 |
| Renal Cancer | 15 |
| CNS Cancer | 14 |
| Ovarian Cancer | 12 |
| Non-small Cell Lung Cancer | 11 |
Industrial Applications
The compound is also explored for its potential in developing new materials and catalysts. Its unique properties can be leveraged to create innovative solutions in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2S,4R)-4-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride
Key Differences :
- Substituent : Replaces benzo[b]thiophene with a simpler thiophene ring.
- Molecular Formula: C10H14ClNO2S (MW 247.74) .
- Thiophene's smaller aromatic system may weaken π-π stacking interactions in receptor binding .
Boc-Protected Derivative: (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic Acid
Key Differences :
- Protecting Group : Addition of a tert-butoxycarbonyl (Boc) group at the pyrrolidine nitrogen.
- Molecular Formula: C19H23NO4S (MW 361.46) .
- Implications :
(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
Key Differences :
- Substituent : Replaces benzo[b]thiophene with a 3-iodobenzyl group.
- Molecular Formula: C12H15ClINO2 (MW 367.61) .
- Reduced metabolic stability due to the labile C-I bond compared to the robust C-S bond in benzo[b]thiophene .
(2S,4R)-1-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylic Acid
Key Differences :
- Functional Groups: Addition of 2-aminoacetyl and hydroxyl groups.
- Molecular Formula : C12H19N3O5 (MW 285.30) .
- Implications: Increased polarity improves aqueous solubility but may hinder blood-brain barrier penetration. Potential for hydrogen bonding with biological targets, altering receptor selectivity .
Pharmacological and Physicochemical Properties
Biological Activity
Overview
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral compound notable for its unique structure, which includes a pyrrolidine ring and a benzo[b]thiophene moiety. This compound has garnered attention in biological research due to its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C14H15NO2S
- Molecular Weight : 261.34 g/mol
- CAS Number : 1049753-14-1
The biological activity of (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific pathways influenced by this compound can vary based on the biological context in which it is studied.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound, particularly in human lung adenocarcinoma (A549) models. The compound demonstrated significant cytotoxic effects, reducing cell viability in a dose-dependent manner. For instance, at a concentration of 100 µM, the compound reduced A549 cell viability to approximately 66% compared to untreated controls. This activity suggests that the structural components of the compound play a crucial role in its efficacy against cancer cells.
| Compound | Cell Type | Concentration | Viability (%) |
|---|---|---|---|
| (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid | A549 | 100 µM | 66% |
| Cisplatin | A549 | 100 µM | Standard reference |
Antimicrobial Activity
In addition to anticancer effects, (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid has been evaluated for its antimicrobial properties. Screening against multidrug-resistant pathogens revealed promising results, indicating potential applications in treating infections caused by resistant strains.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. Variations in the substituents on the pyrrolidine ring and benzo[b]thiophene moiety can significantly influence the compound's interactions with biological targets.
Key Findings from SAR Studies:
- Substituent Variability : Different functional groups attached to the pyrrolidine ring can enhance or diminish anticancer activity.
- Chirality : The specific enantiomer (2S,4R) is essential for maintaining biological activity; racemic mixtures often show reduced efficacy.
- Binding Affinity : Molecular docking studies suggest that modifications to the benzo[b]thiophene moiety can improve binding affinity to specific receptors or enzymes involved in cancer progression.
Case Studies
- Study on Lung Cancer Cells : A study involving A549 cells demonstrated that (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid exhibited higher cytotoxicity compared to other derivatives tested.
- Antimicrobial Efficacy : In vitro assays against Klebsiella pneumoniae and Staphylococcus aureus showed that this compound inhibited growth at concentrations lower than those required for traditional antibiotics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling, cyclization, and deprotection. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is used to introduce aromatic substituents like benzo[b]thiophene. A Boc-protected pyrrolidine intermediate (e.g., (2S,4R)-1-Boc-4-substituted-pyrrolidine-2-carboxylic acid) is often synthesized first, followed by acidic deprotection to yield the final compound. Reaction conditions such as catalysts (palladium acetate, tert-butyl XPhos), bases (cesium carbonate), and solvents (DMF, toluene) are critical for optimizing yield .
| Example Reaction Conditions | Reference |
|---|---|
| Pd(OAc)₂, XPhos, Cs₂CO₃, tert-butanol, 40–100°C | |
| DMF solvent, cyclization at 90°C |
Q. How should researchers handle and store this compound safely in the laboratory?
- Methodological Answer : Based on safety data for structurally related pyrrolidine derivatives:
- PPE : Wear gloves (EN 374 standard), safety goggles, and lab coats to avoid skin/eye contact .
- Storage : Keep in a sealed container under inert gas (e.g., N₂) at 2–8°C to prevent degradation .
- Hazards : Potential respiratory irritation (H335), skin irritation (H315), and eye damage (H319). Use fume hoods for handling powders .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- HPLC : Assess purity (≥97% as per similar compounds) .
- NMR : Confirm stereochemistry (2S,4R configuration) and benzo[b]thiophene substitution .
- Mass Spectrometry : Exact mass analysis (e.g., 280.117–367.61 g/mol range for related derivatives) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for introducing the benzo[b]thiophene group?
- Methodological Answer : Key factors include:
- Catalyst Selection : Palladium complexes (e.g., Pd(OAc)₂) with bulky ligands (XPhos) improve coupling efficiency .
- Solvent Choice : Polar aprotic solvents (DMF, toluene) enhance solubility of aromatic intermediates .
- Temperature Control : Reactions at 40–100°C balance activation energy and side-product formation .
- Contradictions : Some studies report lower yields with cesium carbonate vs. potassium carbonate; systematic screening is advised .
Q. How does the stereochemistry (2S,4R) influence biological activity, and how can it be preserved during synthesis?
- Methodological Answer :
- Activity Impact : The (2S,4R) configuration is critical for receptor binding (e.g., glutamate receptors, analogous to kainic acid’s stereospecificity) .
- Stereochemical Integrity : Use chiral auxiliaries (e.g., Boc-protected intermediates) and low-temperature steps to prevent racemization. Monitor via chiral HPLC or optical rotation .
Q. What experimental approaches can resolve contradictions in reported receptor binding affinities?
- Methodological Answer :
- Radioligand Binding Assays : Compare displacement of known ligands (e.g., [³H]kainate) in neuronal membranes .
- Functional Assays : Measure ion currents (e.g., Ca²⁺ influx) in HEK293 cells expressing recombinant glutamate receptors .
- Structural Analysis : Use X-ray crystallography or molecular docking to validate interactions with receptor subtypes (AMPA vs. NMDA) .
Q. How can researchers design stability studies for this compound under physiological conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
